Lipophilicity (XLogP3) Differentiation from Benzenesulfonamide Analog
The target compound exhibits an XLogP3 value of 2.2, as computed by PubChem [1]. In contrast, the directly comparable benzenesulfonamide analog, 2-phenylethanesulfonamide (the parent sulfonamide without the 4-(2-aminoethyl)phenyl substitution), has an XLogP3 of 0.9 [2]. This 1.3 log unit increase in computed lipophilicity for the target compound reflects the combined contribution of the 4-(2-aminoethyl)phenyl moiety and the ethylene spacer, positioning the target compound closer to the optimal CNS drug-like lipophilicity range (LogP 2–4) than simpler sulfonamide congeners [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2-Phenylethanesulfonamide (parent scaffold): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +1.3 (target compound is ~20-fold more lipophilic by calculated partition coefficient) |
| Conditions | XLogP3 algorithm (PubChem 2025.09.15 release); computed property, not experimentally measured |
Why This Matters
Higher lipophilicity within the CNS-optimal range suggests improved passive membrane permeability relative to the parent sulfonamide scaffold, which is critical for neuroscience target engagement studies.
- [1] PubChem. N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide. CID 19385018. Computed Properties: XLogP3-AA = 2.2. View Source
- [2] PubChem. 2-Phenylethanesulfonamide. CID 204808. Computed Properties: XLogP3 = 0.9. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. Review establishing optimal CNS drug LogP range of 2–4. View Source
